

Crystallographic Comparison of Methyl 3-Aminothiophene-2-carboxylate and a Related Cyanothiophene Derivative

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Compound of Interest

Compound Name: *Methyl 3-acetamidothiophene-2-carboxylate*

Cat. No.: *B186505*

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This guide provides a comparative analysis of the X-ray crystal structures of Methyl 3-aminothiophene-2-carboxylate, a key precursor, and a related compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. This information is valuable for researchers, scientists, and professionals in drug development working with thiophene-based molecular scaffolds. The data presented offers insights into the structural properties that influence molecular conformation and crystal packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for Methyl 3-aminothiophene-2-carboxylate, providing a baseline for understanding the structural characteristics of this class of compounds.

Parameter	Methyl 3-aminothiophene-2-carboxylate[1]
Chemical Formula	C ₆ H ₇ NO ₂ S
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	16.338(3)
b (Å)	11.459(2)
c (Å)	11.536(2)
α (°)	90
β (°)	94.75(3)
γ (°)	90
Volume (Å ³)	2150.3(7)
Z	12
Density (calculated) (Mg/m ³)	1.458
Absorption Coefficient (mm ⁻¹)	0.358
F(000)	984

Structural Insights

Methyl 3-aminothiophene-2-carboxylate crystallizes in the monoclinic P2₁/c space group with three independent molecules in the asymmetric unit. The crystal packing is primarily stabilized by N–H⋯O and N–H⋯N hydrogen bond interactions.[1] Additionally, weaker C–H⋯S and C–H⋯Cg (where Cg is the centroid of the thiophene ring) interactions contribute to the three-dimensional supramolecular architecture.[1] An interesting feature is the presence of an intramolecular N–H⋯O=C hydrogen bond, which forms an S(6) ring motif in all three independent molecules.[1]

In comparison, the related molecule, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, also crystallizes in a monoclinic space group (P2₁/c). Its crystal structure is stabilized by C–

H...N and N-H...N hydrogen bonds, forming centrosymmetric $R_2^2(12)$ and $R_2^2(16)$ ring motifs.
[2] The dihedral angle between the two thiophene rings in this molecule is $74.27(10)^\circ$. [2]

Experimental Protocols

Synthesis and Crystallization of Methyl 3-aminothiophene-2-carboxylate

Synthesis: Methyl 3-aminothiophene-2-carboxylate is a key intermediate in various synthetic pathways. [1]

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound. [3]

X-ray Data Collection and Structure Refinement

Data for Methyl 3-aminothiophene-2-carboxylate was collected on a Bruker SMART APEX II CCD area-detector diffractometer with graphite-monochromated $\text{MoK}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of $296(2) \text{ K}$. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 .

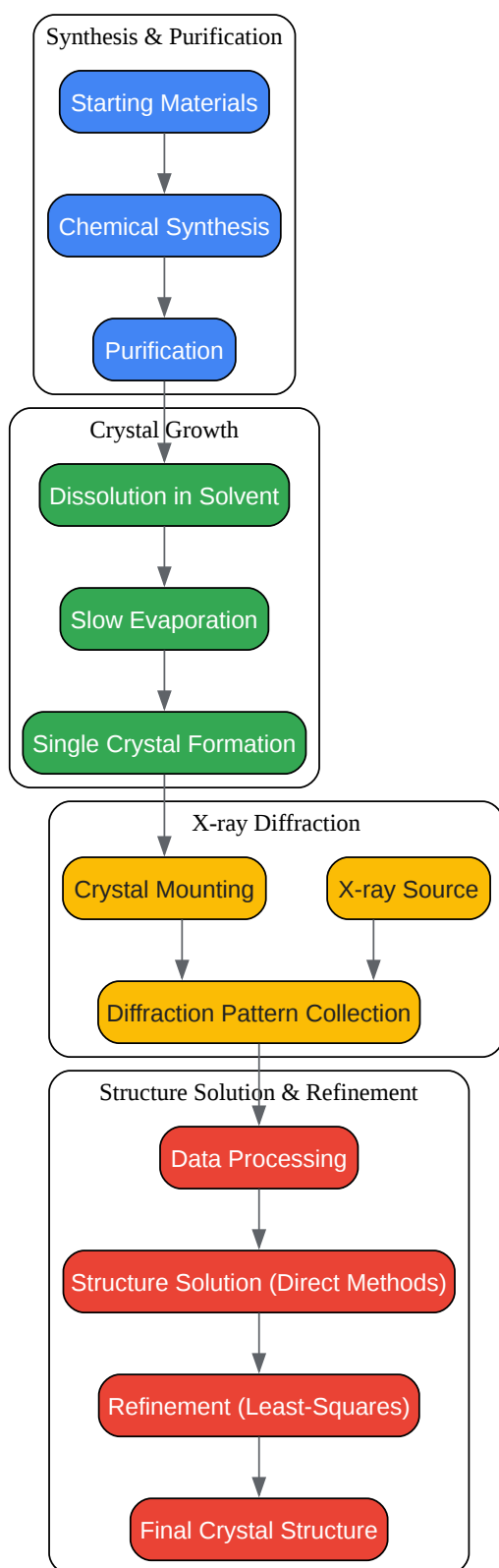
Synthesis and Crystallization of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

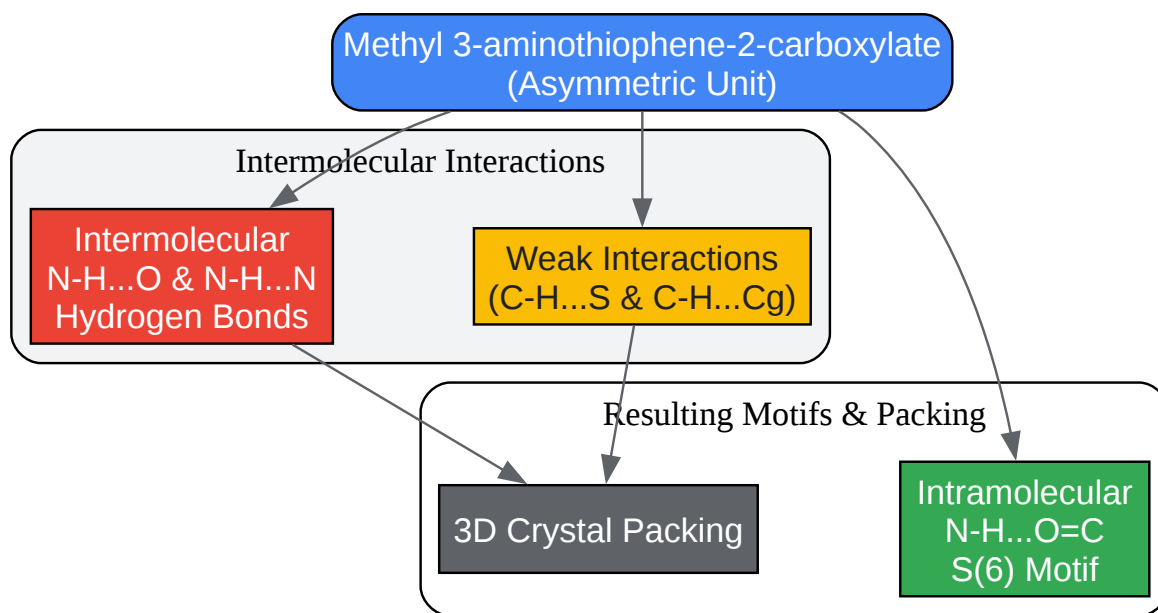
Synthesis: This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction. [2]

Crystallization: The crystallization method for this specific derivative is not detailed in the provided search results.

Visualizations

The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction and a logical diagram of the key intermolecular interactions stabilizing the crystal structure of Methyl 3-aminothiophene-2-carboxylate.





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